3-Methyl-1-(pyrazin-2-yl)butan-2-one
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Overview
Description
3-Methyl-1-(pyrazin-2-yl)butan-2-one is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C9H12N2O and is characterized by the presence of a pyrazine ring attached to a butanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrazin-2-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with pyrazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrazin-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-Methyl-1-(pyrazin-2-yl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(pyridin-3-yl)butan-2-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-Methyl-1-(pyridin-2-yl)butan-2-one: Another pyridine derivative with slight structural differences.
3-Methyl-1-(pyrazin-3-yl)butan-2-one: A pyrazine derivative with the pyrazine ring attached at a different position.
Uniqueness
3-Methyl-1-(pyrazin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyrazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6303-74-8 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methyl-1-pyrazin-2-ylbutan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-7(2)9(12)5-8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
WISWEPICSZRJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=NC=CN=C1 |
Origin of Product |
United States |
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